molecular formula C12H13NO2 B14414898 (3Z)-3-(Butylimino)-2-benzofuran-1(3H)-one CAS No. 80991-83-9

(3Z)-3-(Butylimino)-2-benzofuran-1(3H)-one

Cat. No.: B14414898
CAS No.: 80991-83-9
M. Wt: 203.24 g/mol
InChI Key: CGZSZOTUOVGLLA-UHFFFAOYSA-N
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Description

(3Z)-3-(Butylimino)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a butylimino group at the 3-position and a keto group at the 1-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(Butylimino)-2-benzofuran-1(3H)-one typically involves the condensation of a benzofuran derivative with a butylamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(Butylimino)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylimino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(3Z)-3-(Butylimino)-2-benzofuran-1(3H)-one has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-(Butylimino)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-(Butylimino)-2-benzofuran-1(3H)-one is unique due to its specific structural features, such as the butylimino group and the benzofuran ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

80991-83-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-butylimino-2-benzofuran-1-one

InChI

InChI=1S/C12H13NO2/c1-2-3-8-13-11-9-6-4-5-7-10(9)12(14)15-11/h4-7H,2-3,8H2,1H3

InChI Key

CGZSZOTUOVGLLA-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

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